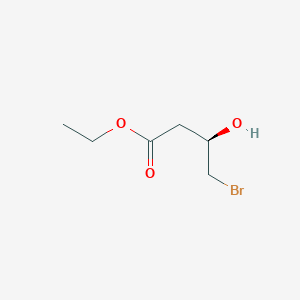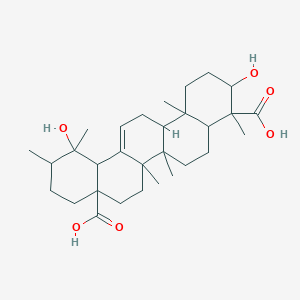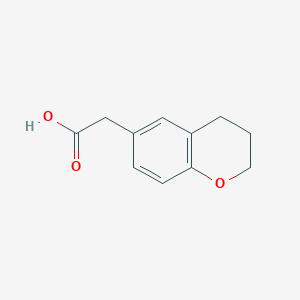
Chroman-6-yl-acetic acid
Übersicht
Beschreibung
Chroman-6-yl-acetic acid is a chemical compound with the CAS Number: 63476-63-1 and a linear formula of C11H12O3 . It has a molecular weight of 192.21 .
Molecular Structure Analysis
The IUPAC name for Chroman-6-yl-acetic acid is 3,4-dihydro-2H-chromen-6-ylacetic acid . The InChI code for this compound is 1S/C11H12O3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) .Physical And Chemical Properties Analysis
Chroman-6-yl-acetic acid has a molecular weight of 192.21 . Its linear formula is C11H12O3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Derivative Compounds
Chroman-6-yl-acetic acid has been used in the synthesis of various derivative compounds. For example, it has been involved in the microwave-assisted synthesis of 1-(6,8-dimethyl coumarin-4-yl)-2-(chroman-3-yl) ethenes, which were prepared by MW assisted Knoevanagel condensation of 3-formyl chromones with 1-(6,8-dimethylcoumarin-3-yl)-4-acetic acid under solvent-free conditions. These compounds have been explored for antimicrobial activities (Bachute, Gill, Karale, & Bachute, 2013).
2. Electrochemical and Electrochromic Properties
The compound has been implicated in the study of electrochemical and electrochromic properties of derivatives. For instance, research on the derivative of terthiophene oligomer 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA) and its electropolymerization revealed the effects of solvent on the electrochemical, morphology, redox stability, spectroelectrochemical properties, and electrochromic performance of achieved poly(2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid) (PTTAA) films (Zhang, Lu, Dong, Sun, Hu, Xing, Duan, Chen, & Xu, 2016).
3. Response and Adaptation to Acetic Acid in Microorganisms
Chroman-6-yl-acetic acid has been studied in the context of microorganism response to acetic acid. For example, the molecular mechanisms underlying Saccharomyces cerevisiae response and adaptation to acetic acid have been extensively studied, providing insights into the molecular targets, signaling pathways, and mechanisms behind yeast tolerance to acetic acid (Palma, Guerreiro, & Sá-Correia, 2018).
4. Application in Chemical Reactions
Chroman-6-yl-acetic acid is utilized in various chemical reactions. For instance, by the action of acetic acid on 2-morpholinochromanes, a series of chroman-2-ols were obtained, which could be further substituted by primary or secondary amines or benzyl carbamate fragments (Semenova, Korzhenko, Osipov, Osyanin, & Klimochkin, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDANNUJLUWYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-yl-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



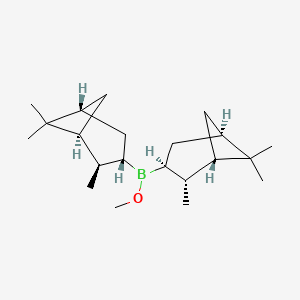
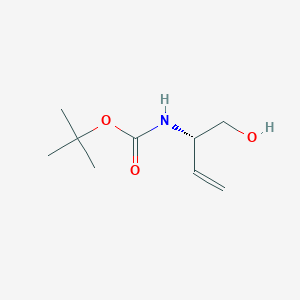
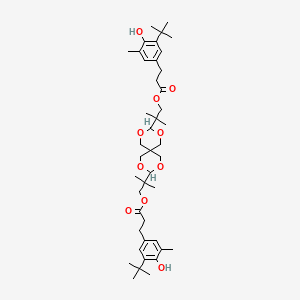
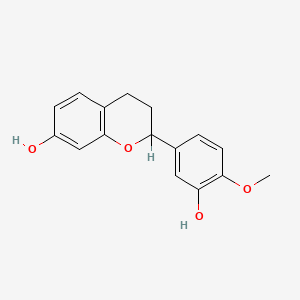
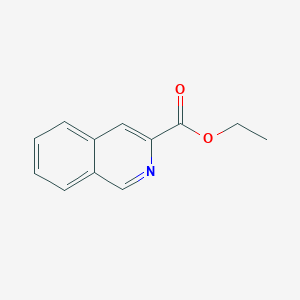
![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)
![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)
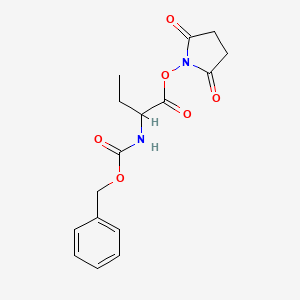
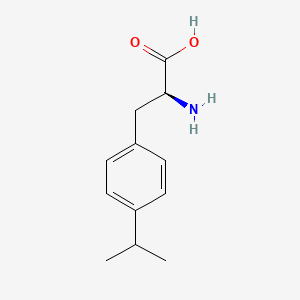
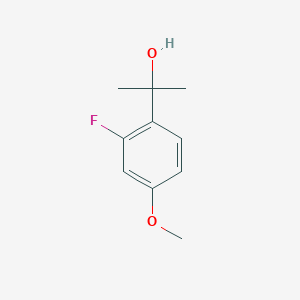
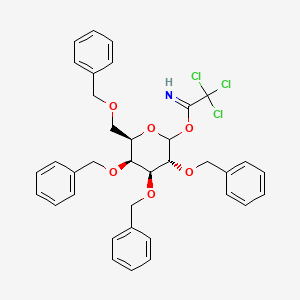
![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
